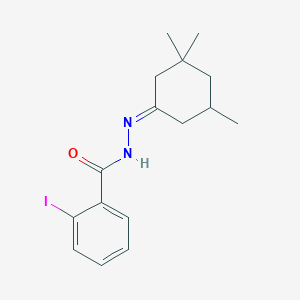![molecular formula C14H22N4O3 B4840290 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines that cause inflammation.
Mechanism of Action
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines that cause inflammation. By blocking the activity of JAK enzymes, 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma), which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-12, and IFN-gamma, and increase the levels of anti-inflammatory cytokines such as IL-10. In addition, 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to reduce the activation of T cells, which are known to play a key role in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which are involved in many signaling pathways, and its off-target effects are not well understood. In addition, 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have immunosuppressive effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and asthma. Another direction is to study its potential use in combination with other drugs for the treatment of autoimmune diseases. In addition, there is a need to further understand the off-target effects of 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential long-term effects on the immune system.
Scientific Research Applications
5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, asthma, and transplant rejection.
properties
IUPAC Name |
5-[3-(cyclohexylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c19-12-11(13(20)18-14(21)17-12)9-15-7-4-8-16-10-5-2-1-3-6-10/h9-10,16H,1-8H2,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFODYBLFXVHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCN=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)
![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(pentafluorophenyl)acetamide](/img/structure/B4840237.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840240.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4840253.png)

![ethyl 4-cyano-3-methyl-5-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4840272.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)
